molecular formula C17H17N3O4S B2592163 N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide CAS No. 1105238-56-9

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide

Cat. No.: B2592163
CAS No.: 1105238-56-9
M. Wt: 359.4
InChI Key: HXWBABRFGDOGMI-UHFFFAOYSA-N
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Description

N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C17H17N3O4S and its molecular weight is 359.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

  • N-(3-(4-methoxyphenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)methanesulfonamide has been synthesized through a reaction involving 3-(4-methoxyphenyl)-2-styryl-4(3H)-quinazolinone, and its structure confirmed by IR, 1H-NMR, 13C-NMR, and mass spectral data (Hayun et al., 2012).

Microwave-Assisted Demethylation

  • A microwave-enhanced method for rapid demethylation of methyl phenyl ethers using neat methanesulfonic acid has been explored, demonstrating the potential for synthesizing desmethyl precursors and removing protecting groups (Fredriksson & Stone-Elander, 2002).

Green Synthesis Approach

  • A green synthetic procedure was developed for the two-step synthesis of a compound structurally similar to this compound. This procedure emphasizes the use of environmentally friendly methods, such as DES and microwave-induced synthesis (Molnar, Komar, & Jerković, 2022).

Crystallographic Analysis

  • Structural studies using X-ray powder diffraction data of nimesulide triazole derivatives, which have a chemical structure related to the query compound, provide insight into the nature of intermolecular interactions and molecular geometries (Dey et al., 2015).

Synthesis for Broad-Spectrum Antibacterial Agents

  • The synthesis of 2-sulfonylquinolone derivatives, such as ethyl 1-cyclopropyl-6,7-difluoro-2-methanesulfonyl-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate, has been reported. These compounds serve as key intermediates in developing potent broad-spectrum antibacterial agents effective against resistant organisms like MRSA (Hashimoto et al., 2007).

Molecular Modeling for Anti-cancer Activity

  • Molecular modeling studies have been conducted on novel derivatives of 3-methylquinazolin-4(3H)-one, focusing on their potential as inhibitors for methionine synthase, a target for anti-cancer therapy. This approach combines computer-aided design with synthesis to evaluate cytotoxic activity against cancer cell lines (Elfekki et al., 2014).

Use as Antioxidant Additives in Lubricating Oils

  • Derivatives of 3-methylquinazolin-4(3H)-one have been evaluated as antioxidant additives for lubricating oils, highlighting their utility in enhancing the performance and longevity of industrial products (Habib, Hassan, & El‐Mekabaty, 2014).

Antibacterial Activity

  • Compounds structurally similar to this compound have been synthesized and shown significant antibacterial activity against various strains of bacteria, highlighting their potential in medicinal chemistry (Osarumwense, 2022).

Properties

IUPAC Name

N-[3-(4-methoxyphenyl)-2-methyl-4-oxoquinazolin-6-yl]methanesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S/c1-11-18-16-9-4-12(19-25(3,22)23)10-15(16)17(21)20(11)13-5-7-14(24-2)8-6-13/h4-10,19H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXWBABRFGDOGMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NS(=O)(=O)C)C(=O)N1C3=CC=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.